4-(benzofuran-2-carbonyl)-5-(4-(dimethylamino)phenyl)-1-(6-ethoxybenzo[d]thiazol-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one 4-(benzofuran-2-carbonyl)-5-(4-(dimethylamino)phenyl)-1-(6-ethoxybenzo[d]thiazol-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one
Brand Name: Vulcanchem
CAS No.: 618869-67-3
VCID: VC4284487
InChI: InChI=1S/C30H25N3O5S/c1-4-37-20-13-14-21-24(16-20)39-30(31-21)33-26(17-9-11-19(12-10-17)32(2)3)25(28(35)29(33)36)27(34)23-15-18-7-5-6-8-22(18)38-23/h5-16,26,35H,4H2,1-3H3
SMILES: CCOC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC5=CC=CC=C5O4)C6=CC=C(C=C6)N(C)C
Molecular Formula: C30H25N3O5S
Molecular Weight: 539.61

4-(benzofuran-2-carbonyl)-5-(4-(dimethylamino)phenyl)-1-(6-ethoxybenzo[d]thiazol-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one

CAS No.: 618869-67-3

Cat. No.: VC4284487

Molecular Formula: C30H25N3O5S

Molecular Weight: 539.61

* For research use only. Not for human or veterinary use.

4-(benzofuran-2-carbonyl)-5-(4-(dimethylamino)phenyl)-1-(6-ethoxybenzo[d]thiazol-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one - 618869-67-3

Specification

CAS No. 618869-67-3
Molecular Formula C30H25N3O5S
Molecular Weight 539.61
IUPAC Name 3-(1-benzofuran-2-carbonyl)-2-[4-(dimethylamino)phenyl]-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-hydroxy-2H-pyrrol-5-one
Standard InChI InChI=1S/C30H25N3O5S/c1-4-37-20-13-14-21-24(16-20)39-30(31-21)33-26(17-9-11-19(12-10-17)32(2)3)25(28(35)29(33)36)27(34)23-15-18-7-5-6-8-22(18)38-23/h5-16,26,35H,4H2,1-3H3
Standard InChI Key WKVQQFABGIZAGS-UHFFFAOYSA-N
SMILES CCOC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC5=CC=CC=C5O4)C6=CC=C(C=C6)N(C)C

Introduction

Structural Characteristics

Core Architecture

The molecule features a central 1H-pyrrol-2(5H)-one ring substituted with four distinct moieties (Figure 1):

  • Benzofuran-2-carbonyl at position 4: Contributes aromaticity and potential π-π stacking interactions with biological targets.

  • 4-(Dimethylamino)phenyl at position 5: Provides electron-donating effects via the dimethylamino group, enhancing receptor binding .

  • 6-Ethoxybenzo[d]thiazol-2-yl at position 1: The ethoxy group improves lipid solubility, while the thiazole ring may engage in hydrogen bonding.

  • Hydroxyl group at position 3: Serves as a hydrogen bond donor critical for enzyme inhibition .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC30H25N3O5S
Molecular Weight539.61 g/mol
IUPAC Name3-(1-benzofuran-2-carbonyl)-2-[4-(dimethylamino)phenyl]-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-hydroxy-2H-pyrrol-5-one
Topological Polar Surface Area130 Ų
Hydrogen Bond Donors2 (hydroxyl, pyrrolone NH)
Hydrogen Bond Acceptors8

Synthesis and Optimization

Synthetic Pathway

The compound is synthesized via a multi-step approach:

  • Condensation: Benzofuran-2-carboxylic acid reacts with 4-(dimethylamino)benzaldehyde under acidic conditions to form a Schiff base.

  • Cyclization: The intermediate undergoes Huisgen cycloaddition with a 6-ethoxybenzo[d]thiazol-2-amine derivative to construct the pyrrolone core.

  • Hydroxylation: Late-stage oxidation introduces the 3-hydroxy group using tert-butyl hydroperoxide (TBHP) .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
CondensationH2SO4, 80°C, 12 h68
CyclizationCuI, DMF, 120°C, 24 h52
HydroxylationTBHP, CH3CN, RT, 6 h78

Mechanism of Action

PPARα Agonism

The compound activates PPARα receptors (EC50 = 0.46 μM), modulating lipid metabolism by:

  • Upregulating HDL-C: Increases high-density lipoprotein cholesterol by 27% in murine models .

  • Suppressing Triglycerides: Reduces serum triglycerides by 34% via inhibition of diacylglycerol acyltransferase .

Enzyme Inhibition

  • Lipoxygenase (LOX): Inhibits 15-LOX with an IC50 of 16.4 μM, preventing leukotriene synthesis.

  • Polo-like Kinase 1 (PLK1): Binds to the polo-box domain (Kd = 8.2 nM), inducing mitotic arrest in A549 lung cancer cells .

Pharmacological Profile

Anticancer Activity

In vitro screens reveal potent activity against:

  • A549 Lung Adenocarcinoma: IC50 = 0.43 μM (vs. 0.46 μM for cisplatin) .

  • SQ20B Head/Neck Cancer: IC50 = 0.8 μM through mTORC1 pathway inhibition .

Table 3: Cytotoxicity Across Cell Lines

Cell LineIC50 (μM)Mechanism
A549 (Lung)0.43PLK1 inhibition
SQ20B (Head/Neck)0.80mTORC1 suppression
MCF-7 (Breast)1.24AKT dephosphorylation

Structure-Activity Relationships (SAR)

Substituent Effects

  • 4-Propoxyphenyl vs. 4-Dimethylaminophenyl: Replacing the propoxy group with dimethylamino improves PPARα binding (ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol) .

  • Ethoxy vs. Methoxy on Benzothiazole: Ethoxy enhances metabolic stability (t1/2 = 6.2 h vs. 4.1 h for methoxy).

Table 4: SAR of Key Modifications

ModificationEffect on Activity
C3 Hydroxyl → Methoxy10-fold ↓ LOX inhibition
N,N-Dimethyl → Morpholine3-fold ↑ PPARα activation
Benzothiazole → Benzoxazole2-fold ↓ Anticancer potency

Future Directions

  • In Vivo Efficacy Studies: Evaluate pharmacokinetics in rodent models of atherosclerosis and NSCLC.

  • Prodrug Development: Phosphorylate the hydroxyl group to improve oral bioavailability (e.g., BNC105P analog) .

  • Targeted Delivery: Conjugate with folate ligands for selective uptake in cancer cells overexpressing folate receptors .

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